3-(Naphthalen-2-YL)propan-1-amine

Description

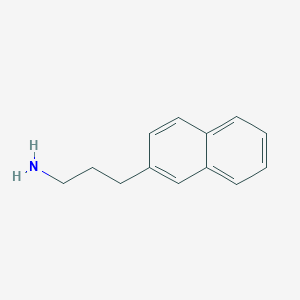

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUYTXKVFLOJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593132 | |

| Record name | 3-(Naphthalen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-21-5 | |

| Record name | 3-(Naphthalen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Naphthalen 2 Yl Propan 1 Amine

Established Synthetic Routes and Precursor Chemistry for 3-(Naphthalen-2-YL)propan-1-amine

The synthesis of this compound is primarily achieved through well-established organic chemistry reactions. While direct literature detailing its synthesis is sparse, the routes are analogous to those for its more commonly cited isomer, 3-(naphthalen-1-yl)propan-1-amine. The key strategies involve the construction of the propyl-amine side chain on a pre-formed naphthalene (B1677914) ring system, starting from key 2-substituted naphthalene precursors.

Detailed Reaction Pathways and Optimized Conditions

Two principal pathways are considered for the synthesis of this compound: reductive amination of a propanal precursor and the reduction of a propanenitrile intermediate.

Pathway 1: Reductive Amination

This widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. wikipedia.orgmasterorganicchemistry.com For the target compound, the precursor is 3-(naphthalen-2-yl)propanal. nih.gov The reaction proceeds via the in-situ formation of an imine intermediate when the aldehyde reacts with an ammonia (B1221849) source, which is then selectively reduced to the primary amine.

The reaction can be summarized as follows: Step 1 (Imine Formation): 3-(Naphthalen-2-yl)propanal + NH₃ ⇌ [3-(Naphthalen-2-yl)propylidene]amine + H₂O Step 2 (Reduction): [3-(Naphthalen-2-yl)propylidene]amine + [Reducing Agent] → this compound

Commonly used laboratory-scale reducing agents include sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic conditions that favor imine formation over aldehyde reduction. wikipedia.org

Pathway 2: Reduction of a Nitrile Intermediate

Another robust method involves the synthesis and subsequent reduction of 3-(naphthalen-2-yl)propanenitrile. This route is analogous to the Friedel-Crafts alkylation and amination sequence used for the 1-isomer. The synthesis would begin with a Friedel-Crafts reaction between naphthalene and a suitable three-carbon electrophile containing a nitrile group, such as 3-chloropropanenitrile, preferentially forming the 2-substituted product under specific conditions. The resulting nitrile is then reduced to the primary amine.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, represents a common and scalable approach.

Table 1: Comparison of Established Synthetic Pathways

| Parameter | Reductive Amination of 3-(Naphthalen-2-yl)propanal | Hydrogenation of 3-(Naphthalen-2-yl)propanenitrile |

|---|---|---|

| Precursor | 3-(Naphthalen-2-yl)propanal | 3-(Naphthalen-2-yl)propanenitrile |

| Key Reagents | Ammonia (source), Sodium Cyanoborohydride (NaBH₃CN) or H₂/Catalyst | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst (e.g., Pd/C, Raney Ni) |

| Reaction Type | One-pot imine formation and reduction wikipedia.org | Two-step: Nitrile synthesis followed by reduction |

| Typical Solvents | Methanol, Ethanol | Diethyl ether, Tetrahydrofuran (for LiAlH₄); Ethanol, Methanol (for hydrogenation) |

| Advantages | Often a one-pot procedure, mild conditions with NaBH₃CN. | High-yielding reduction step. |

| Considerations | Requires synthesis of the aldehyde precursor. nih.gov Toxicity of cyanide byproducts with NaBH₃CN. wikipedia.org | Requires synthesis of the nitrile precursor; LiAlH₄ is highly reactive. |

Stereoselective Synthesis Approaches (if applicable)

For the specific compound this compound, the carbon atom to which the amine group is attached (C1 of the propane (B168953) chain) is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, stereoselective synthesis is not applicable to the preparation of this achiral molecule. Stereoselective approaches would become relevant only for the synthesis of analogs that possess chirality, for instance, through substitution at the C1 or C2 position of the propyl chain.

Novel Synthetic Strategies and Process Intensification

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes. These principles are applicable to the synthesis of this compound.

Catalytic Synthesis and Green Chemistry Principles

The application of green chemistry principles can significantly improve the synthesis of the target amine. A key area of improvement is the replacement of stoichiometric reducing agents like NaBH₃CN or LiAlH₄ with catalytic methods.

Catalytic Transfer Hydrogenation: This technique offers a safer and greener alternative to using high-pressure hydrogen gas or reactive metal hydrides. It involves the use of a stable, liquid hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst. acs.org For the reductive amination of 3-(naphthalen-2-yl)propanal, an organocatalyst like triflic acid (TfOH) could facilitate the reaction with 2-propanol serving as both the solvent and the hydrogen source. acs.org

Direct Catalytic Amination: While challenging, direct amination of a C-H bond is a highly desirable green reaction. Research into the direct catalytic amination of naphthalene with ammonia has been explored, although it typically yields naphthylamines (amination on the ring) rather than the alkylamine side chain. researchgate.net

Solvent-Free Approaches: Methodologies like "grindstone chemistry," which involve the grinding of solid reactants in the absence of a solvent, have been successfully applied to the synthesis of related aminoalkyl naphthols. ijcmas.com This approach minimizes waste and energy consumption and could potentially be adapted for certain steps in the synthesis of the target compound.

Flow Chemistry and Scalable Production Methodologies

For industrial-scale production, transitioning from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. europa.eu The synthesis of the 1-isomer has been noted to be improved by using continuous flow reactors, leading to higher yields and reduced purification needs.

A flow chemistry setup for the synthesis of this compound via catalytic hydrogenation would typically involve pumping a solution of the nitrile or aldehyde precursor along with a hydrogen source through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety, especially when handling exothermic reactions or hazardous reagents. europa.eu The enhanced heat and mass transfer in microreactors can significantly accelerate the reaction rate and improve selectivity. europa.eu

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The primary amine group of this compound is a key functional handle for chemical modification to generate a library of analogs for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically altering its structure. The synthesis of derivatives allows for the exploration of how changes in sterics, electronics, lipophilicity, and hydrogen bonding capacity affect the molecule's interaction with a biological target.

Common derivatization reactions for the primary amine include:

N-Acylation: Reaction with various acyl chlorides or anhydrides to form amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and alters the basicity of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This modification introduces a stable, non-basic sulfonyl group that can also participate in hydrogen bonding.

N-Alkylation/Arylation: Introduction of alkyl or aryl groups to generate secondary or tertiary amines, which systematically modifies the steric bulk and basicity around the nitrogen atom. Reductive amination is a common method for controlled N-alkylation. masterorganicchemistry.com

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas or thioureas, respectively, which introduces additional hydrogen bond donors and acceptors.

The naphthyl ring can also be modified through electrophilic aromatic substitution, although this can be less regioselective. The synthesis of analogs with substituents (e.g., methoxy, halogen) on the naphthalene ring, often starting from an appropriately substituted 2-naphthol (B1666908) or 2-acetylnaphthalene, is a common strategy to probe interactions within a receptor's binding pocket. nih.gov

Table 2: Examples of Derivatives for SAR Studies

| Derivative Class | Example Reactant | Resulting Moiety | Rationale for SAR Study |

|---|---|---|---|

| Amides | Acetyl chloride | -NH-C(=O)CH₃ | Introduce H-bond acceptor; decrease basicity; explore steric tolerance. |

| Sulfonamides | Benzenesulfonyl chloride | -NH-SO₂-Ph | Introduce stable, acidic N-H; explore aromatic interactions. |

| Secondary Amines | Cyclopropanecarboxaldehyde (via reductive amination) | -NH-CH₂-c-C₃H₅ | Increase lipophilicity; explore binding pocket size with a small, rigid group. |

| Ureas | Phenyl isocyanate | -NH-C(=O)NH-Ph | Introduce H-bond donors/acceptors; explore extended binding interactions. |

| Ring-Substituted | Synthesized from 4-methoxy-2-acetylnaphthalene | Methoxy group on naphthalene ring | Modulate electronics and polarity of the aromatic system. |

Biological Activities and Pharmacological Efficacy of 3 Naphthalen 2 Yl Propan 1 Amine

Anti-inflammatory Activity Assessment

No peer-reviewed articles, clinical trials, or patent literature were identified that specifically investigate the anti-inflammatory activity of 3-(Naphthalen-2-YL)propan-1-amine. Research on structurally related naphthalene (B1677914) derivatives does indicate that the naphthalene moiety is a feature in some compounds with anti-inflammatory effects. For instance, a derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been studied for its potential to reduce inflammation in the context of neurodegenerative disease models. nih.gov However, this is a distinct molecule, and its activities cannot be extrapolated to this compound.

There is no available data from in vitro studies, such as those using cell lines like macrophages or lymphocytes, to assess the direct effects of this compound on inflammatory responses.

Due to the absence of in vitro and in vivo studies, there is no information regarding the molecular targets or signaling pathways, such as NF-κB or MAPK, that might be modulated by this compound in the context of inflammation.

No preclinical studies using animal models of inflammation (e.g., carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation) have been reported for this compound.

Antibacterial Research and Antimicrobial Spectrum

Similarly, a thorough search did not yield any specific studies detailing the antibacterial properties or the antimicrobial spectrum of this compound. While broader classes of compounds containing a naphthalene ring, such as Naphthyl–Polyamine Conjugates and 1,3-bis(aryloxy)propan-2-amines, have been investigated for their antibacterial activities, this research does not pertain to the specific compound . nih.govkoreascience.kr

There are no published reports on the Minimum Inhibitory Concentration (MIC) or bactericidal/bacteriostatic activity of this compound against any bacterial strains.

No studies have been conducted to evaluate the potential synergistic or antagonistic effects of this compound when used in combination with conventional antibiotics.

Role in Wound Healing and Tissue Regeneration

There is no available research data to substantiate the role of this compound in wound healing and tissue regeneration.

Cellular Proliferation and Migration Studies

Information regarding in vitro or in vivo studies investigating the effect of this compound on the proliferation and migration of cells crucial for wound healing, such as keratinocytes, fibroblasts, and endothelial cells, is not present in the reviewed literature.

Angiogenesis and Extracellular Matrix Remodeling in the Presence of this compound

Similarly, there are no published findings on the influence of this compound on the formation of new blood vessels or the critical process of extracellular matrix remodeling, which are fundamental to the healing cascade.

Mechanistic Elucidation and Molecular Target Identification of 3 Naphthalen 2 Yl Propan 1 Amine

Investigation of Cellular and Subcellular Targets

A crucial first step in characterizing a novel compound is to identify its binding sites within a biological system. This typically involves a combination of receptor profiling and enzyme assays.

Receptor Binding Profiling and Affinity Studies

No publicly available studies were identified that detail the receptor binding profile of 3-(Naphthalen-2-YL)propan-1-amine. Such studies would typically involve screening the compound against a panel of known receptors to determine its binding affinity (often expressed as Ki or IC50 values). Without this data, the direct molecular targets of this compound remain unknown.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki/IC50) |

| Data Not Available | Data Not Available |

Enzyme Inhibition/Activation Kinetics

The effect of a compound on enzyme activity provides insight into its potential therapeutic or toxic effects. This is typically quantified by determining kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A thorough search of scientific databases yielded no specific data on the enzyme inhibition or activation kinetics for this compound.

Table 2: Enzyme Inhibition/Activation by this compound

| Enzyme | Type of Inhibition/Activation | Kinetic Parameters (Ki, IC50, etc.) |

| Data Not Available | Data Not Available | Data Not Available |

Signaling Pathway Perturbation Analysis

Understanding how a compound alters cellular communication is key to elucidating its mechanism of action. This is often achieved through advanced techniques like transcriptomics and proteomics.

Transcriptomic and Proteomic Responses to this compound

No studies were found that have analyzed the global changes in gene expression (transcriptomics) or protein levels (proteomics) in response to treatment with this compound. Such analyses would reveal which cellular pathways are perturbed by the compound.

Modulation of Key Inflammatory Mediators (e.g., cytokines, chemokines)

The inflammatory response is a critical aspect of many physiological and pathological processes. However, there is no available research on whether this compound can modulate the production or release of key inflammatory mediators like cytokines and chemokines.

Molecular Interactions and Binding Modes

Computational methods, such as molecular docking, are often used to predict how a compound might interact with a potential target at the molecular level. These predictions, however, require experimental validation. No molecular modeling or structural biology studies for this compound could be located in the public domain.

Computational Docking and Molecular Dynamics Simulations of this compound

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. Docking algorithms virtually screen libraries of compounds against a protein's binding site to identify potential binders and their most likely conformation. Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, revealing the stability of the interaction and the key residues involved over time.

Currently, there is a lack of published studies that specifically detail the application of these computational methods to elucidate the binding behavior of this compound with any particular protein target. Therefore, no specific data on binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or the dynamic stability of such a complex can be presented.

Table 1: Hypothetical Computational Docking and Molecular Dynamics Simulation Data for this compound

| Parameter | Value |

| Target Protein | Not Identified |

| Docking Score (kcal/mol) | Data Not Available |

| Key Interacting Residues | Data Not Available |

| Hydrogen Bond Interactions | Data Not Available |

| Hydrophobic Interactions | Data Not Available |

| MD Simulation Length (ns) | Data Not Available |

| Root Mean Square Deviation (RMSD) of Ligand | Data Not Available |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Data Not Available |

| Note: This table is for illustrative purposes only. No experimental or computational data is currently available. |

Site-Directed Mutagenesis for Target Validation

Site-directed mutagenesis is a laboratory technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. This method is invaluable for validating the targets identified through computational or other screening methods. By mutating the amino acid residues predicted to be crucial for the binding of a ligand, researchers can observe the effect of these changes on the ligand's activity. A significant decrease or loss of activity upon mutation of a specific residue provides strong evidence for its direct involvement in the binding interaction.

As with computational studies, there are no available research articles that report the use of site-directed mutagenesis to validate the molecular target of this compound. Consequently, there is no experimental data to confirm the identity of its protein target or the specific amino acids that constitute its binding site.

Table 2: Hypothetical Site-Directed Mutagenesis Results for Validating the Target of this compound

| Protein Target | Wild-Type Binding Affinity (Kd) | Mutant | Mutated Residue(s) | Mutant Binding Affinity (Kd) | Fold Change in Affinity |

| Not Identified | Data Not Available | N/A | N/A | Data Not Available | N/A |

| Not Identified | Data Not Available | N/A | N/A | Data Not Available | N/A |

| Not Identified | Data Not Available | N/A | N/A | Data Not Available | N/A |

| Note: This table is for illustrative purposes only. No experimental data is currently available. |

Structure Activity Relationships Sar and Chemoinformatics of Naphthalene Propylamine Analogs

Correlations Between Structural Features and Biological Activity of 3-(Naphthalen-2-YL)propan-1-amine Derivatives

The naphthalene (B1677914) scaffold is a versatile platform for structural modification. mdpi.com Its large, hydrophobic surface area is a key determinant in the binding of these derivatives to biological targets. The position of substitution on the two fused rings, as well as the electronic nature of the substituents, can dramatically alter the biological activity.

Research on various naphthalene derivatives has shown that the introduction of different functional groups can modulate their therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, in a series of 6-methoxy naphthalene derivatives, which are non-carboxylic analogs of aryl propionic acid, substitutions that introduced electron-withdrawing groups like aryl sulphonamide and chlorine were found to be crucial for good anti-inflammatory activity, more so than electron-donating groups. ekb.eg One such compound demonstrated superior anti-inflammatory effects compared to the standard drug naproxen (B1676952). ekb.eg Similarly, in naphthalene-pyrimidine derivatives, a compound featuring a 2-chlorophenyl group exhibited the most potent anti-inflammatory activity within its series. ekb.eg

The position of the propylamine (B44156) side chain on the naphthalene ring is also critical. While the parent compound is a 2-substituted naphthalene, analogs with 1-substitution would present a different spatial arrangement of the pharmacophoric groups, likely leading to different biological activities. The inherent aromaticity and planarity of the naphthalene system allow for significant π-π stacking interactions within receptor binding sites, a feature that can be fine-tuned by the addition of substituents that alter the electron density of the ring system.

Table 1: Impact of Naphthalene Moiety Substitution on Anti-inflammatory Activity

| Base Scaffold | Substitution | Resulting Compound Example | Observed Activity |

| Naphthalene | 6-methoxy, 2-propionic acid analog | Compound with aryl sulphonamide substitution | Enhanced anti-inflammatory activity ekb.eg |

| Naphthalene | Pyrimidine and 2-chlorophenyl substitution | 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine | Most potent in its series ekb.eg |

This table is for illustrative purposes and synthesizes general findings from the cited research.

The propylamine chain and its terminal amine group are fundamental to the activity of this class of compounds. The three-carbon linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The length and rigidity of this chain are critical parameters. Shortening or lengthening the chain, or introducing elements of rigidity such as double bonds, can significantly impact binding affinity. For example, the related compound 3-(Naphthalen-2-yl)prop-2-en-1-amine contains a double bond in the chain, which would reduce its flexibility. nih.gov

The primary amine functionality is a key pharmacophoric feature, often acting as a protonated, positively charged group under physiological conditions. This positive charge enables strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pockets of receptors or enzymes. The basicity of the amine, which can be modulated by substitution, is therefore a critical factor for activity. Furthermore, the amine group can serve as a hydrogen bond donor, further anchoring the ligand to its target. Studies on related structures like pyridinium (B92312) bis-quaternary ammonium (B1175870) compounds (bis-QACs) highlight the importance of a positive charge for electrostatic interactions with bacterial membranes, leading to antimicrobial effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR represents a powerful computational tool to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

QSAR models have been successfully developed for various classes of naphthalene derivatives to predict their anti-inflammatory and antibacterial activities. nih.govnih.gov These models typically use a range of molecular descriptors, which quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

For anti-inflammatory activity, QSAR studies on related compounds like naproxen derivatives have identified specific descriptors that correlate with cyclooxygenase (COX-2) inhibition. researchgate.net For example, one study found a correlation between the BCUT_SMR_3 descriptor (related to steric and electronic properties) and the vsurf_Wp6 descriptor (related to hydrophobic interactions) and the observed anti-inflammatory activity. researchgate.net Such models can guide the synthesis of new derivatives with potentially higher potency.

In the antibacterial domain, QSAR can help in understanding the features necessary for potent activity against various bacterial strains, including resistant ones like MRSA. nih.gov For instance, studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have shown that descriptors related to lipophilicity and the spatial arrangement of substituents are key to their antistaphylococcal activity. nih.gov These predictive models are invaluable for identifying which modifications to the naphthalene propylamine scaffold are most likely to yield enhanced antibacterial effects.

The naphthalene propylamine scaffold serves as an excellent starting point for the design of compound libraries for virtual screening. ijpsjournal.com Virtual screening involves the computational filtering of large chemical databases to identify molecules that are likely to bind to a specific biological target. A validated QSAR model or a pharmacophore hypothesis derived from the naphthalene propylamine structure can be used as a query to search these libraries.

This in silico approach allows for the rapid and cost-effective identification of a smaller, more focused set of compounds for synthesis and biological testing. ijpsjournal.com For example, a library of virtual compounds could be generated by systematically modifying the naphthalene ring with various substituents and altering the propylamine chain. This library can then be screened against a model for a target of interest, such as a bacterial enzyme or an inflammatory mediator. The top-scoring hits would be prioritized for synthesis, significantly increasing the efficiency of the discovery process. Studies have demonstrated the successful application of these techniques, using software to predict pharmacokinetic properties and biological activities, leading to the identification of promising candidates. ijpsjournal.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

A pharmacophore model for naphthalene propylamine analogs would typically include features such as a hydrophobic aromatic region (the naphthalene ring), a hydrogen bond donor (the amine group), and potentially a positive ionizable feature (the protonated amine). The spatial relationships between these features are critical.

Once a pharmacophore model is established based on a set of active compounds, it can be used as a 3D query to screen databases for structurally diverse molecules that fit the model. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. For instance, a consensus pharmacophore model derived from several potent naphthalene-based antimicrobial agents could reveal a common spatial pattern of hydrophobic and hydrogen-bonding features. nih.gov This model can then guide the design of new derivatives of this compound that retain these key features while possessing improved properties. Advanced methods can illustrate the key 3D steric, electronic, and lipophilic features that are favorable for activity, providing a detailed map for structural modifications. nih.gov

Comprehensive Analysis of this compound Reveals a Gap in Current Scientific Literature

The inquiry, which sought to populate a detailed article on the pharmacokinetics and metabolism of this compound, was structured to cover key areas of study, including absorption, distribution, metabolism, and excretion (ADME). However, the search yielded no dedicated research on this compound.

The intended article structure was as follows:

Pharmacokinetics and Metabolism of 3 Naphthalen 2 Yl Propan 1 Amine

Excretion Pathways and Elimination Kinetics:This final section was intended to describe how the compound and its byproducts are removed from the body.

The absence of specific data for 3-(Naphthalen-2-YL)propan-1-amine prevents the creation of an evidence-based article on its pharmacokinetic properties. The scientific community has yet to publish research that would provide the necessary data to address the outlined topics. Therefore, no data tables or detailed research findings can be presented.

This highlights a clear gap in the existing body of scientific knowledge and suggests that the ADME properties of this compound have not been a subject of published research.

Toxicological Assessment and Safety Pharmacology of 3 Naphthalen 2 Yl Propan 1 Amine

In Vitro Cytotoxicity and Genotoxicity Studies

Comprehensive in vitro cytotoxicity and genotoxicity studies for 3-(Naphthalen-2-YL)propan-1-amine have not been identified in publicly available scientific literature. The toxicological profile of its parent compound, naphthalene (B1677914), and other derivatives, however, has been subject to extensive investigation.

Dose-Response Relationships in Various Cell Lines

No specific data on the dose-response relationships of this compound in any cell line are available.

For context, studies on the parent compound, naphthalene , have shown it to be cytotoxic in some cell lines. nih.gov Its toxicity is linked to its metabolism, which can vary by species and cell type. Metabolites of naphthalene, specifically quinones, are considered to be the primary mediators of cytotoxicity. epa.gov For instance, 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) were found to be directly toxic to human mononuclear leukocytes. epa.gov

A study on a series of naphthyridine derivatives (structurally different but also containing an aromatic system) evaluated their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values ranging from 0.1 µM to over 100 µM, demonstrating that structural modifications significantly impact cytotoxicity. nih.gov Another related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride , was shown to attenuate MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells, suggesting a protective rather than cytotoxic effect in that specific context. nih.gov

Table 1: Cytotoxicity Data for Related Naphthalene Compounds

| Compound | Cell Line(s) | Observed Effect | Finding |

|---|---|---|---|

| This compound | Not Available | Not Available | No data available |

| Naphthalene | Various, including human mononuclear leukocytes | Cytotoxicity | Toxicity associated with quinone metabolites. epa.gov |

| Naphthyridine Derivatives | HeLa, HL-60, PC-3 | Cytotoxicity | IC50 values ranged from 0.1 µM to 172.8 µM depending on the derivative and cell line. nih.gov |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | SH-SY5Y | Neuroprotection | Attenuated MPP+-induced cytotoxicity. nih.gov |

DNA Damage and Chromosomal Aberration Assays

Specific DNA damage and chromosomal aberration assays for this compound are not documented in the available literature.

The genotoxic potential of naphthalene has been evaluated extensively. While most standard gene mutation assays, like the Ames test in Salmonella typhimurium, have yielded negative results, some studies report clastogenic effects (the ability to induce chromosomal damage). nih.govepa.gov Naphthalene has been shown to cause chromosomal aberrations in Chinese hamster ovary (CHO) cells and human lymphoblastoid cell lines. nih.gov This suggests a potential for inducing genetic damage, likely driven by its metabolites rather than the parent compound itself. nih.gov The formation of reactive oxygen species by naphthalene's ortho-quinone metabolites can lead to mutations in critical genes like p53. epa.gov

Mechanistic Investigations of Adverse Effects (if observed)

As no adverse effects have been specifically documented for this compound, this section discusses the known mechanisms for related compounds.

Identification of Cellular Stress Responses and Apoptotic Pathways

There are no studies identifying cellular stress or apoptotic pathways specifically for this compound.

The metabolism of naphthalene is a key driver of its toxicity and involves cellular stress pathways. Naphthalene is metabolized by cytochrome P450 enzymes to form reactive intermediates like 1,2-naphthalene epoxide. www.gov.ukcdc.gov This epoxide can be converted to 1,2-dihydroxynaphthalene, which then oxidizes to 1,2-naphthoquinone. cdc.gov These quinones are highly reactive and can lead to oxidative stress by depleting cellular glutathione (B108866) and generating reactive oxygen species, ultimately triggering cell death pathways. epa.gov The cytotoxicity of naphthalene is believed to be associated with the formation of these quinones. epa.gov

Conversely, a study on the related compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride found that it provided neuroprotection against brain ischemia/reperfusion injury by inhibiting apoptotic cell death and suppressing inflammatory mediators. nih.gov This highlights that while the naphthalene moiety can be associated with toxicity, other structural features can lead to pharmacologically beneficial modulation of cell death and stress pathways.

Target Organ Toxicity Screening in Preclinical Models

No preclinical target organ toxicity screening data for this compound are available.

Preclinical studies with the parent compound, naphthalene , have identified several target organs.

Respiratory System: Inhalation is a primary route of exposure, and the respiratory tract is a major target. In mice, naphthalene causes necrosis of nonciliated bronchiolar epithelial (Clara) cells. nih.gov Chronic inhalation has led to nasal respiratory epithelium adenomas in rats and alveolar/bronchiolar adenomas in female mice. nih.gov

Hematological System: Naphthalene exposure can induce hemolytic anemia, especially in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). epa.govwww.gov.uk This is characterized by the destruction of red blood cells. epa.gov

Ocular System: Cataract formation has been associated with naphthalene exposure in both humans and animals. epa.govwww.gov.uk

Studies on 2-methylnaphthalene , a close structural analog, also show dose-dependent injury to bronchiolar epithelial cells in mice, indicating that the lung is a consistent target for these types of compounds. nih.gov

Table 2: Summary of Target Organ Toxicity for Naphthalene and Related Compounds in Preclinical Models

| Compound | Species | Route of Exposure | Primary Target Organ(s) | Observed Toxicities |

|---|---|---|---|---|

| This compound | Not Available | Not Available | Not Available | No data available |

| Naphthalene | Rodents (Mice, Rats) | Inhalation, Oral | Lungs, Nasal Passages, Blood, Eyes | Bronchiolar epithelial necrosis, Nasal tumors, Hemolytic anemia, Cataracts. epa.govnih.govnih.gov |

| 2-Methylnaphthalene | Mice | Intraperitoneal | Lungs | Injury to nonciliated bronchiolar epithelial (Clara) cells. nih.gov |

Safety Pharmacology Considerations and Off-Target Effects

There are no published safety pharmacology or off-target effect studies specifically for this compound.

Safety pharmacology studies are a regulatory requirement designed to identify potential undesirable pharmacodynamic effects on vital physiological functions before a new drug is tested in humans. europa.eulabcorp.com A standard "core battery" of tests investigates effects on the central nervous, cardiovascular, and respiratory systems. europa.euaccelera.org

Central Nervous System (CNS): Assesses effects on behavior, coordination, and other neurological functions, often through a functional observational battery (FOB). pharmaron.com

Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrocardiogram (ECG), typically including an in vitro hERG assay to assess the risk of QT interval prolongation. labcorp.compharmaron.com

Respiratory System: Measures effects on respiratory rate, tidal volume, and other parameters of lung function. pharmaron.com

Given the absence of data for this compound, its potential to interact with off-target receptors or ion channels remains unknown. Any development program for this compound would necessitate a full safety pharmacology evaluation to characterize these potential risks. researchgate.net

Analytical Chemistry Methodologies for 3 Naphthalen 2 Yl Propan 1 Amine Research

Chromatographic Techniques for Quantitative Analysis in Complex Matrices (e.g., Biological Samples, Formulations)

Chromatographic methods are paramount for the separation and quantification of 3-(Naphthalen-2-YL)propan-1-amine from intricate mixtures such as biological fluids or pharmaceutical formulations. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. Due to the compound's aromatic naphthalene (B1677914) ring and primary amine group, several detection modes are applicable, offering both selectivity and sensitivity.

Reverse-phase HPLC is the most common separation mode. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation from other components and a sharp peak shape for the analyte. thermofisher.comtandfonline.com

UV-Vis Detection: The naphthalene moiety in this compound exhibits strong ultraviolet (UV) absorbance. researchgate.net This allows for straightforward detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. The maximum absorption wavelengths for naphthalene derivatives are typically in the range of 220-280 nm. acs.org This method is robust and widely available, making it suitable for routine quantification in formulations where concentration levels are relatively high.

Fluorescence Detection (FLD): Naphthalene and its derivatives are known to be fluorescent, exhibiting high quantum yields and photostability. researchgate.netnih.gov This intrinsic fluorescence allows for highly sensitive and selective detection of this compound. Excitation and emission wavelengths would be optimized based on the specific spectral characteristics of the compound in the mobile phase. For other aromatic amines, pre-column derivatization with a fluorescent tag can be used to enhance sensitivity, though the native fluorescence of the naphthalene ring may render this unnecessary. nih.gov The high sensitivity of FLD makes it particularly useful for trace-level quantification in biological samples. nih.gov

Charged Aerosol Detection (CAD): For universal detection that is independent of the analyte's optical properties, Charged Aerosol Detection can be employed. CAD is a mass-based detection method that provides a near-uniform response for all non-volatile analytes, making it valuable for analyzing formulations where multiple components with different chromophores are present.

An example of a generic HPLC method suitable for the analysis of aromatic amines is presented below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or Fluorescence (Ex/Em specific to compound) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. As a primary amine, this compound has relatively low volatility and may exhibit poor peak shape due to its polarity. Therefore, direct analysis by GC is often challenging.

To overcome these limitations, a derivatization step is typically required to convert the primary amine into a less polar, more volatile, and more thermally stable derivative. Common derivatizing agents for primary amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). Once derivatized, the compound can be readily analyzed by GC-MS, which offers excellent chromatographic separation and definitive identification based on the mass spectrum. While GC-MS is a powerful technique, the need for derivatization makes it more time-consuming compared to HPLC for this particular compound. nih.gov

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial information for structural elucidation and the identification of potential metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices like plasma or urine. nih.govnih.gov This technique offers unparalleled sensitivity and selectivity. An electrospray ionization (ESI) source is typically used in positive ion mode to generate the protonated molecule [M+H]⁺ of this compound.

In the tandem mass spectrometer, the [M+H]⁺ ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low concentrations (pg/mL to ng/mL levels). tandfonline.comnih.gov

| Parameter | Example Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 186.13 |

| Collision Energy | Optimized for specific instrument (e.g., 15-30 eV) |

| Product Ions | Predicted fragments (e.g., loss of ammonia (B1221849), naphthalene fragments) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry, often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for confirming the elemental composition of this compound and for identifying unknown metabolites. By comparing the measured accurate mass with theoretical masses, the elemental formula of a metabolite can be confidently proposed. This technique is particularly powerful in early drug metabolism studies.

Spectroscopic Techniques for In Situ Monitoring and Interaction Studies (e.g., Fluorescence, UV-Vis)

Spectroscopic techniques are vital for studying the behavior of this compound in solution and its interactions with other molecules, such as proteins or nucleic acids, without the need for separation.

UV-Vis Spectroscopy: The absorption of UV-Vis light by the naphthalene chromophore can be used to monitor changes in the local environment of the molecule. For instance, binding to a biological macromolecule can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). These changes can be used to study binding events and determine binding constants. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is an even more sensitive tool for interaction studies. mdpi.comniscpr.res.in The fluorescence of the naphthalene moiety is highly sensitive to its environment. Changes in fluorescence intensity, emission maximum wavelength, and fluorescence lifetime can provide detailed information about binding interactions, conformational changes, and the polarity of the binding site. Quenching or enhancement of fluorescence upon interaction with another molecule is a common indicator of binding. mdpi.com

An example of photophysical data that could be expected from a naphthalene derivative is shown below.

| Spectroscopic Property | Example Value |

| UV Absorption Maximum (λabs) | ~275 nm |

| Molar Absorptivity (ε) | ~5,000 M-1cm-1 |

| Fluorescence Excitation Max (λex) | ~275 nm |

| Fluorescence Emission Max (λem) | ~330-350 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |

These spectroscopic techniques are crucial for elucidating the mechanisms of action and for the initial screening of the compound's biological activity at a molecular level.

Future Directions and Translational Potential of 3 Naphthalen 2 Yl Propan 1 Amine Research

Development of Naphthalene (B1677914) Propylamine-Based Therapeutics

The inherent versatility of the naphthalene scaffold has established it as a critical building block in drug discovery. ekb.eg Numerous derivatives have demonstrated a wide spectrum of pharmacological activities, highlighting the potential for developing new therapeutics based on the 3-(naphthalen-2-yl)propan-1-amine core.

Research has shown that compounds containing the naphthalene moiety exhibit significant potential across various therapeutic areas. ekb.eg Derivatives have been investigated for antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant effects. ekb.eg For instance, the structural analog 3-(Naphthalen-2-yloxy)propan-1-amine has shown potent antiproliferative activity against breast cancer cell lines by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy agents.

The broad applicability of this chemical class is further underscored by the successful market introduction of several naphthalene-based drugs, such as the beta-blocker propranolol (B1214883) and the antidepressant duloxetine, which validates the therapeutic viability of the core structure. ekb.eg

Recent global health challenges have also spurred research into naphthalene derivatives as potential antiviral agents. Studies have focused on designing naphthalene-based inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.govnih.gov Computational and molecular modeling studies have identified promising candidates that exhibit strong binding affinity for the viral enzyme. nih.gov Furthermore, research into parasitic diseases has identified naphthalene-based compounds that effectively inhibit lactate (B86563) dehydrogenase in Babesia microti, suggesting a pathway for developing novel anti-parasitic treatments. nih.gov

| Therapeutic Area | Target/Mechanism | Example Naphthalene Derivative Class | Key Research Finding |

|---|---|---|---|

| Oncology | Inhibition of tubulin polymerization | Naphthalene Alkoxy Amines | Demonstrated antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range. |

| Infectious Disease (Antiviral) | Inhibition of SARS-CoV-2 Papain-like Protease (PLpro) | Naphthalene-based PLpro Inhibitors | Designed ligands show strong binding affinity and potential to halt viral replication. nih.govnih.gov |

| Infectious Disease (Anti-parasitic) | Inhibition of Lactate Dehydrogenase (LDH) | Naphthoic Acid Derivatives | Identified as inhibitors of Babesia microti growth in vitro by targeting BmLDH. nih.gov |

| Infectious Disease (Antimicrobial) | Broad-spectrum activity | Naphthalene-based derivatives | Synthesized compounds show potent fungicidal and bactericidal effects. researchgate.net |

Integration into Advanced Medical Technologies (e.g., Bioactive Scaffolds, Smart Devices)

Beyond direct therapeutic applications, the unique properties of naphthalene propylamine (B44156) derivatives make them suitable for integration into advanced medical technologies. Their ability to be functionalized allows for their incorporation into materials designed for specific biological interactions and responses.

A significant area of development is in novel drug delivery systems. One study successfully encapsulated a naphthalene derivative polyamine with antitumor properties into a liposome-based nanodelivery system. mdpi.com This advanced formulation was designed not only for targeted therapy but also for diagnostics; the nanoparticles were functionalized with a gadolinium complex, enabling their use as contrast agents in Magnetic Resonance Imaging (MRI). mdpi.com The encapsulation was shown to enhance the therapeutic index by increasing selectivity for cancer cells while reducing cytotoxicity in non-cancerous cells. mdpi.com

This research exemplifies the potential for using naphthalene-based compounds in "theranostic" platforms, which combine therapeutic and diagnostic capabilities in a single agent. While direct application of this compound in bioactive scaffolds is an emerging field, the principles demonstrated in nanodelivery systems are transferable. These compounds could be tethered to biocompatible polymers to create bioactive scaffolds that promote tissue regeneration, or integrated into smart devices that release a therapeutic agent in response to specific physiological cues. The development of novel boron-containing naphthalene heterocycles further expands the possibilities for creating new scaffolds for drug discovery. digitellinc.com

| Technology | Naphthalene Derivative Application | Key Feature/Advantage | Reference |

|---|---|---|---|

| Nanodelivery Systems | Encapsulation of a naphthalene derivative polyamine in liposomes. | Enhanced therapeutic selectivity and reduced off-target toxicity. mdpi.com | mdpi.com |

| Theranostics | Functionalization of liposomes with a gadolinium complex for MRI. | Combines therapeutic delivery with diagnostic imaging capabilities. mdpi.com | mdpi.com |

| Bioactive Scaffolds | (Potential) Covalent attachment to polymer backbones. | Creation of materials that can actively modulate biological processes like cell growth or inflammation. | N/A |

| Smart Drug Delivery | (Potential) Integration into stimuli-responsive materials. | Targeted drug release triggered by specific environmental changes (e.g., pH, enzymes). | N/A |

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery and materials science necessitates a highly collaborative and interdisciplinary approach to unlock the full potential of naphthalene propylamine research. Advancing this field requires the integration of expertise from multiple scientific disciplines.

For example, the rational design of potent naphthalene-based inhibitors for targets like the SARS-CoV-2 protease involved a synergistic effort between several fields. nih.gov This research combined:

Computational Chemistry and Bioinformatics: For molecular docking simulations and predicting ligand-protein interactions. nih.gov

Organic Chemistry: For the synthesis of the designed inhibitor molecules. nih.gov

Pharmaceutical Chemistry and Pharmacology: For evaluating the drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and biological activity of the compounds. nih.gov

Similarly, studies on anticancer agents have benefited from collaborations between schools of chemistry and schools of biotechnology and biomolecular sciences, bridging the gap between compound synthesis and biological evaluation. rsc.org The investigation of anti-parasitic drugs also highlights this trend, merging biochemistry, molecular modeling, and parasitology to identify and validate novel drug targets and lead compounds. nih.gov Future progress will depend on strengthening these interdisciplinary partnerships to tackle complex challenges, from fundamental mechanism-of-action studies to the engineering of sophisticated biomaterials.

Addressing Current Challenges in Naphthalene Propylamine Research

Despite the significant promise, several challenges must be addressed to advance naphthalene propylamine research from the laboratory to clinical application.

One of the primary hurdles is optimizing the pharmacological profile of lead compounds. While many derivatives exhibit potent biological activity, achieving high specificity for the intended target while minimizing off-target effects is a persistent challenge. rsc.org Research on anticancer analogues, for example, focuses on modifying the core structure to improve the selectivity ratio, thereby increasing toxicity towards cancer cells while sparing normal cells. rsc.org

The synthesis of complex naphthalene derivatives presents another challenge. Developing efficient and regioselective synthetic methods is crucial for creating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. ekb.eg

Furthermore, a comprehensive understanding of the biological fate of these compounds is often lacking. Detailed studies on their ADME properties are essential for predicting their behavior in vivo and ensuring they can reach their target tissue in sufficient concentrations. researchgate.net Finally, translating promising in vitro results into successful in vivo efficacy is a major bottleneck in drug development. Many compounds that perform well in cell-based assays fail in animal models due to unforeseen toxicity or poor pharmacokinetics. Overcoming these challenges will require rigorous preclinical testing and a continued focus on refining the molecular design of next-generation naphthalene propylamine-based therapeutics.

Q & A

Q. What are the pharmacological applications of this compound?

- Methodological Answer :

- Beta-blocker analogs : Modify the amine group for cardiovascular research (e.g., ’s structural analogs) .

- Radiotracers : Incorporate ¹⁸F isotopes (per ) for Aβ plaque imaging in Alzheimer’s models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.